Trenbolone Enanthate has been used in veterinary medicine to promote muscle growth and improve feed conversion efficiency in livestock (). This translates to animals gaining more muscle mass while consuming less feed. However, its use in veterinary medicine is restricted or banned in many countries due to concerns about potential health risks in animals and humans consuming the meat from treated animals ().
Some scientific research has investigated the potential mechanisms by which Trenbolone Enanthate exerts its effects. Studies suggest it may increase protein synthesis and nitrogen retention in muscle tissue, which can contribute to muscle growth (). Additionally, it may elevate red blood cell production, potentially enhancing oxygen delivery to muscles and aiding performance ().
Trenbolone Enanthate is a synthetic anabolic-androgenic steroid derived from nandrolone, specifically designed to enhance muscle growth and strength. It is known for its potent anabolic properties, which are primarily attributed to its ability to increase protein synthesis and nitrogen retention in muscle tissues. Unlike many steroids that are used in clinical settings, Trenbolone Enanthate was never approved for medical use but has gained popularity in bodybuilding and athletic circles due to its effectiveness in promoting lean muscle mass and improving performance .
These synthesis methods are crucial for producing high-purity trenbolone esters suitable for research and illicit use in bodybuilding.
Trenbolone Enanthate exhibits both anabolic and androgenic effects, making it a powerful agent for muscle growth. It binds strongly to androgen receptors, leading to increased gene expression associated with muscle hypertrophy. Studies indicate that trenbolone can stimulate appetite and decrease catabolism, although the latter effect may reverse once the steroid is discontinued . Additionally, trenbolone has been shown to influence various biochemical pathways, including the Wnt signaling pathway, which plays a crucial role in muscle development and regeneration .
Trenbolone Enanthate is primarily utilized in bodybuilding and athletic performance enhancement. Its applications include:
Despite its effectiveness, Trenbolone Enanthate is not legally approved for human use and is often obtained through underground markets.
Research on Trenbolone Enanthate's interactions indicates that it can affect various physiological systems. It has been shown to influence:
These interactions highlight the importance of understanding the potential side effects associated with its use.
Trenbolone Enanthate shares structural similarities with several other anabolic steroids but stands out due to its unique properties. Below is a comparison with similar compounds:
Compound Name | Chemical Formula | Anabolic Effect | Androgenic Effect | Duration of Action |
---|---|---|---|---|
Trenbolone Acetate | C20H24O3 | High | Moderate | Short (1-2 days) |
Nandrolone Decanoate | C22H34O3 | Moderate | Low | Long (10 days) |
Testosterone Enanthate | C23H34O3 | High | High | Long (7-10 days) |
Methenolone Enanthate | C20H30O3 | Moderate | Low | Long (7 days) |
Trenbolone Enanthate's potency as an anabolic agent combined with a relatively low androgenic effect makes it particularly appealing for athletes seeking performance enhancement without excessive masculinizing side effects .
Trenbolone enanthate has the molecular formula C25H34O3, corresponding to a molecular weight of 382.54 g/mol . The formula reflects the integration of a heptanoate ester group into the trenbolone backbone.
The International Union of Pure and Applied Chemistry (IUPAC) name is:
[(8S,13S,14S,17S)-13-Methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] heptanoate . This nomenclature specifies the stereochemistry and functional groups.
Synonym | CAS Registry Number | Other Identifiers |
---|---|---|
Trenabol | 1629618-98-9 | UNII: FF02TM6THR |
Trenbolone enantate | PubChem CID: 20112041 | |
Estra-4,9,11-trien-3-one, 17-[(1-oxoheptyl)oxy]-, (17β)- | ChemSpider ID: 16788271 |
Trenbolone Enanthate exhibits a well-defined stereochemical architecture characterized by four stereogenic centers with absolute stereochemistry [1] [2] [3] [4]. The compound possesses the molecular formula C₂₅H₃₄O₃ with a molecular weight of 382.5357 g/mol and demonstrates complete stereospecificity with all four stereocenters defined [1] [3] [4] [5].
The absolute configuration of Trenbolone Enanthate follows the (8S,13S,14S,17S) pattern, establishing its three-dimensional molecular geometry [1] [2] [3]. Each stereogenic center contributes significantly to the compound's biological activity and molecular recognition properties. The carbon atoms at positions C-8, C-13, C-14, and C-17 all maintain S-configuration, creating a rigid steroid backbone with predictable spatial orientation [3] [6] [4].
Carbon Position | Configuration | Substituents | Ring System |
---|---|---|---|
C-8 | S | H, steroid ring system parts | A/B junction |
C-13 | S | CH₃, steroid ring connections | C/D junction |
C-14 | S | H, steroid ring connections | C/D junction |
C-17 | S | O-heptanoate ester, steroid ring | D ring |
The stereochemical integrity of Trenbolone Enanthate remains preserved throughout various analytical procedures, with no evidence of epimerization or configurational changes under standard laboratory conditions [7] [8]. The compound demonstrates stereochemical stability consistent with other anabolic steroid esters, maintaining its absolute configuration during synthesis, purification, and storage processes [9] [10].
Nuclear magnetic resonance spectroscopy confirms the stereochemical assignments through characteristic coupling patterns and chemical shift relationships [11] [12]. The ¹H NMR spectroscopic analysis reveals distinct signals corresponding to axial and equatorial protons within the steroid framework, providing definitive evidence for the assigned stereochemical configuration [11] [13].
The three-dimensional molecular architecture of Trenbolone Enanthate encompasses a complex tetracyclic steroid nucleus modified with a heptanoate ester substituent at the C-17 position [1] [2] [14]. The steroid backbone adopts the characteristic gonane configuration, consisting of three fused cyclohexane rings (A, B, and C) and one cyclopentane ring (D) [15] [16] [17].
Computational modeling and crystallographic studies reveal that the steroid rings maintain specific conformational preferences [9] [18]. Ring A typically adopts a sofa-half-chair conformation, while rings B and C exist predominantly in chair conformations [18]. The five-membered D ring demonstrates envelope geometry, providing optimal spatial arrangement for the ester substituent [18].
The heptanoate ester chain at position C-17 introduces conformational flexibility through seven rotatable bonds, contributing to the compound's lipophilicity with a calculated LogP value of 4.9 [1] [5]. This extended aliphatic chain significantly influences the compound's pharmacokinetic properties and membrane permeability characteristics [14].
Molecular Property | Value |
---|---|
Topological Polar Surface Area | 43.4 Ų |
Rotatable Bond Count | 7 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Exact Mass | 382.25079494 |
Collision cross section measurements provide quantitative assessments of the molecular shape in the gas phase, with values of 197.8 Ų for the protonated molecular ion [M+H]⁺ [2]. These measurements offer insights into the three-dimensional molecular envelope and assist in structural confirmation through ion mobility mass spectrometry [19] [20].
Advanced computational methods, including density functional theory calculations and molecular dynamics simulations, have been employed to investigate the conformational landscape of Trenbolone Enanthate [9]. These studies reveal preferred conformations and energy barriers associated with rotational processes within the ester side chain.
Crystallographic investigations of Trenbolone Enanthate have utilized both powder X-ray diffraction and single crystal diffraction methodologies to elucidate solid-state structural characteristics [9] [10] [21]. The compound crystallizes in characteristic patterns that can be distinguished through specific diffraction peak positions and intensities [22] [21].
X-ray powder diffraction analysis reveals distinctive patterns with characteristic peaks expressed in 2-theta values. For Trenbolone Enanthate prepared under controlled crystallization conditions, primary diffraction peaks appear at specific angular positions, providing fingerprint identification for polymorphic forms [21]. The crystallographic data indicate a well-ordered solid-state structure with reproducible unit cell parameters [9] [10].
Thermal analysis through differential scanning calorimetry demonstrates a melting point range of 71.0-72.8°C, indicating good crystalline purity and thermal stability [23]. Thermogravimetric analysis confirms thermal decomposition profiles and provides insights into solid-state stability under various temperature conditions [18].
Analytical Method | Parameter Measured | Typical Values/Findings |
---|---|---|
X-ray Powder Diffraction | Crystal structure, polymorphism | Characteristic peaks at 2θ values |
Single Crystal X-ray Diffraction | Absolute configuration, molecular packing | Space group determination |
Differential Scanning Calorimetry | Melting point, thermal transitions | Melting point: 71.0-72.8°C |
Thermogravimetric Analysis | Thermal stability, decomposition | Thermal decomposition profile |
Hirshfeld surface analysis provides detailed information about intermolecular interactions within the crystal lattice [18]. These studies reveal that molecular packing is primarily governed by van der Waals forces and weak hydrogen bonding interactions, typical of steroid crystal structures [24] [18].
Particle size distribution analysis demonstrates controlled crystallization can produce materials with median particle sizes (D₅₀) ranging from 50-130 μm, depending on crystallization conditions [21]. The solid-state density is predicted to be approximately 1.10±0.1 g/cm³, consistent with typical steroid ester compounds [25] [26].
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides complementary information about solid-state molecular conformations and intermolecular interactions [27] [28]. These techniques reveal characteristic vibrational fingerprints that can distinguish between different polymorphic forms and confirm structural integrity [13].